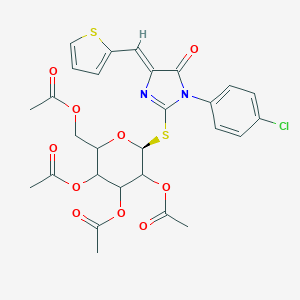
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, also known as CTTH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside for lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer research. However, there are also some limitations to its use. 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a relatively complex compound, which can make it difficult to synthesize and purify. Additionally, it has not been extensively studied in vivo, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One area of research could be to further investigate its mechanism of action and how it interacts with cancer cells. Another area of research could be to study its potential applications in other diseases, such as inflammatory diseases or neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, which could make it more accessible for use in scientific research.
Synthesemethoden
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be synthesized using a variety of methods, including the reaction of 2-thienylmethylene-1-methylimidazolium iodide with 1-(4-chlorophenyl)-4,5-dihydro-5-oxoimidazolium iodide in the presence of a base. The resulting product can be purified through column chromatography to produce pure 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
Produktname |
1-(4-chlorophenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Molekularformel |
C28H27ClN2O10S2 |
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
[(6S)-3,4,5-triacetyloxy-6-[(4Z)-1-(4-chlorophenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H27ClN2O10S2/c1-14(32)37-13-22-23(38-15(2)33)24(39-16(3)34)25(40-17(4)35)27(41-22)43-28-30-21(12-20-6-5-11-42-20)26(36)31(28)19-9-7-18(29)8-10-19/h5-12,22-25,27H,13H2,1-4H3/b21-12-/t22?,23?,24?,25?,27-/m0/s1 |
InChI-Schlüssel |
GVUYKDYEPJVYJM-BULSXVGJSA-N |
Isomerische SMILES |
CC(=O)OCC1C(C(C([C@@H](O1)SC2=N/C(=C\C3=CC=CS3)/C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






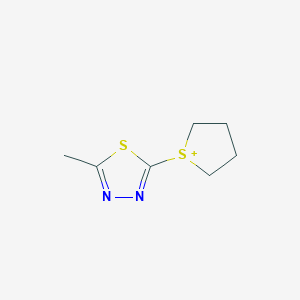
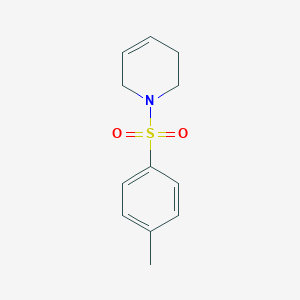


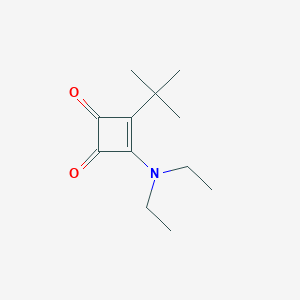

![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)
![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
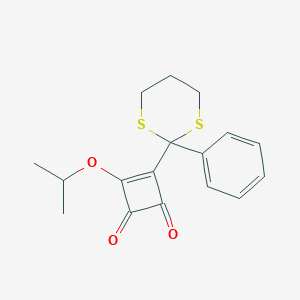
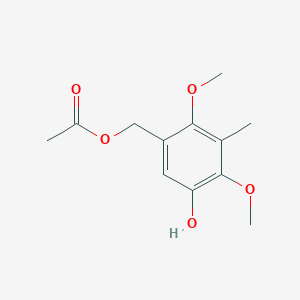
![3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303392.png)